(R)-Ibuprofen methyl ester

Description

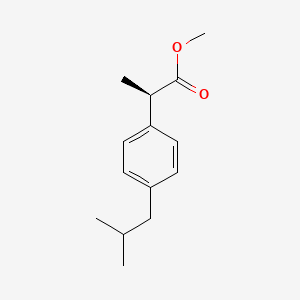

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZYUHPFNYBBFF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215935 | |

| Record name | Methyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81576-57-0 | |

| Record name | Methyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81576-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081576570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN METHYL ESTER, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM29F5L832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R Ibuprofen Methyl Ester

Direct Enantioselective Esterification Approaches

Direct enantioselective esterification is a prominent strategy for producing (R)-ibuprofen methyl ester. This approach involves the preferential reaction of one enantiomer of racemic ibuprofen (B1674241) with an alcohol in the presence of a chiral catalyst or biocatalyst.

Asymmetric Catalysis in the Synthesis of Chiral Ibuprofen Esters

Asymmetric catalysis offers a powerful tool for the synthesis of chiral esters like this compound. One notable method involves the asymmetric Wolff rearrangement reaction, which can convert achiral α-diazoketones into chiral α,α-disubstituted carboxylic esters with high enantioselectivity. organic-chemistry.org This cascade reaction utilizes visible-light-induced ketene (B1206846) formation and a benzotetramisole-type catalyst for the asymmetric esterification of the ketene intermediate. organic-chemistry.orgacs.org This approach has been successfully applied to synthesize (R)-ibuprofen ester. acs.org

Another strategy involves the use of chiral auxiliaries. For instance, racemic ibuprofen can be converted into diastereomeric esters using amides of (S)-lactic acid as chiral auxiliaries, with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as condensation agents. researchgate.net This dynamic kinetic resolution process can yield one diastereomer in significant excess. researchgate.net Similarly, chiral secondary alcohols derived from (R)-carvone have been used to create diastereomeric esters of ibuprofen, achieving good diastereomeric ratios. scielo.br

Biocatalytic Esterification for Enantiomerically Enriched Ibuprofen Methyl Ester

Biocatalysis, particularly using lipases, has emerged as a green and efficient alternative for the enantioselective esterification of ibuprofen. viamedica.pl Lipases can selectively catalyze the esterification of one enantiomer, leading to the production of enantiomerically enriched ibuprofen esters.

Various lipases have been investigated for their ability to selectively esterify ibuprofen. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has shown a preference for the (R)-enantiomer of ibuprofen in esterification reactions. ubbcluj.romdpi.com In a study using n-butanol, CALB led to the formation of (R)-ibuprofen butyl ester with an enantiomeric excess (ee) of 85% after 1 hour. ubbcluj.ro Conversely, lipases from Candida rugosa and Rhizomucor miehei have demonstrated selectivity towards the (S)-enantiomer. viamedica.plmdpi.com For instance, Candida rugosa lipase immobilized on superparamagnetic nanoparticles yielded the methyl ester of (S)-ibuprofen with a high enantiomeric excess of 93.5%. viamedica.pl

The choice of alcohol also plays a crucial role. Studies have explored the use of various alcohols, including methanol (B129727), ethanol (B145695), n-propanol, and n-butanol, in cyclohexane (B81311) as the reaction medium. viamedica.pl The use of long-chain alcohols, such as n-octyl alcohol, has also been investigated. ubbcluj.ro Furthermore, trialkyl orthoesters have been presented as irreversible alkoxy group donors in lipase-catalyzed kinetic resolutions of racemic profens, with promising results for producing optically active (S)-ibuprofen. mdpi.com

The reaction conditions, such as temperature and the use of microwave irradiation, can significantly impact the efficiency and selectivity of the esterification. Microwave irradiation has been shown to increase both the enzyme activity and enantioselectivity of APE1547, a thermophilic esterase, in the esterification of ibuprofen. mdpi.com

The enantioselectivity of lipases is attributed to the specific interactions between the enzyme's active site and the substrate enantiomers. For Candida antarctica lipase B, molecular modeling suggests that the enzyme's preference for (R)-ibuprofen is due to a more favorable binding of this enantiomer within the active site. mdpi.com The structure of the lipase, including features like a "lid" that covers the active site, influences substrate access and, consequently, the catalytic activity. semanticscholar.org

The rate of esterification for each enantiomer can be affected differently by reaction conditions. For example, in a solventless system with Candida antarctica lipase B, the esterification rate of (R)-ibuprofen was found to be proportional to its concentration, while the rate for (S)-ibuprofen showed saturation at higher concentrations, especially at low water activity. nih.gov

The reaction medium significantly influences the performance of biocatalytic esterification. The choice of solvent can affect enzyme activity, stability, and enantioselectivity. conicet.gov.ar Generally, hydrophobic solvents with a logP value greater than 2 are considered more suitable for biocatalysis. unife.it Solvents like isooctane (B107328), n-hexane, and toluene (B28343) have been used in the lipase-catalyzed esterification of ibuprofen. ubbcluj.romdpi.comconicet.gov.ar

The presence of water is another critical factor. While water is a byproduct of esterification and can promote the reverse hydrolysis reaction, a certain amount of water is essential for maintaining the enzyme's catalytic activity. researchgate.netconicet.gov.armdpi.com The optimal water content needs to be carefully controlled to maximize ester conversion. conicet.gov.ar

Co-solvents can also be introduced to the reaction system. However, studies have shown that for the esterification of ibuprofen with ethanol using Novozym 435, the best performance was achieved without the addition of a co-solvent. conicet.gov.ar In some cases, short-chain alcohols like ethanol can act as both the substrate and the solvent. conicet.gov.arconicet.gov.ar

Derivatization from (R)-Ibuprofen Precursors

An alternative route to this compound is through the derivatization of pre-existing (R)-ibuprofen. This typically involves a standard esterification reaction where (R)-ibuprofen is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid. americanpharmaceuticalreview.com This method is straightforward, provided that enantiomerically pure (R)-ibuprofen is available as the starting material.

Another approach involves the synthesis of (R)-ibuprofen from other chiral precursors. For example, (S)-ibuprofen has been synthesized from 4-isobutylstyrene (B134460) via asymmetric hydrovinylation, followed by oxidation. nih.gov This multi-step synthesis can produce the desired enantiomer with high enantiomeric excess. nih.gov While this example focuses on the (S)-enantiomer, similar asymmetric strategies could potentially be adapted to synthesize (R)-ibuprofen, which can then be esterified.

Data Tables

Table 1: Lipase-Mediated Esterification of Ibuprofen

| Lipase Source | Substrate | Alcohol | Solvent | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| Candida antarctica B (Novozym 435) | rac-Ibuprofen | n-Butanol | n-Butanol | (R)-Ibuprofen butyl ester | 85% | 10% | ubbcluj.ro |

| Candida rugosa (immobilized) | rac-Ibuprofen | Methanol | Cyclohexane | (S)-Ibuprofen methyl ester | 93.5% | 36.7% | viamedica.pl |

| Candida rugosa | rac-Ibuprofen | n-Butanol | Cyclohexane | (S)-Ibuprofen butyl ester | 95.0% | 30.6% | viamedica.pl |

| Novozym 435-STREM | rac-Ibuprofen | Not specified | Toluene | (R)-Ibuprofen ester | 38-65% | 46-62% | mdpi.com |

Classical Esterification Techniques for (R)-Ibuprofen

Classical esterification methods are foundational in organic synthesis for converting carboxylic acids into esters. For (R)-ibuprofen, these methods typically involve the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

One of the most common methods is the Fischer-Speier esterification , which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.com For instance, a standard laboratory procedure might involve refluxing (R)-ibuprofen in methanol with a catalytic amount of sulfuric acid. viamedica.pl Another approach involves using reagents like thionyl chloride (SOCl₂) to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol.

Alternatively, the use of dehydrating agents in conjunction with an acid catalyst can facilitate the esterification. The Steglich esterification, for example, employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP). scielo.br This method is particularly useful for sensitive substrates as it can be performed under mild conditions.

Enzymatic esterification has also emerged as a classical yet highly selective method. Lipases, such as those from Candida rugosa, can be used as biocatalysts. viamedica.plscielo.br These enzymes often exhibit high enantioselectivity, preferentially esterifying one enantiomer over the other from a racemic mixture of ibuprofen. viamedica.plscielo.br For example, using Candida rugosa lipase, racemic ibuprofen can be reacted with an alcohol to selectively produce the (S)-ibuprofen ester, leaving the (R)-ibuprofen unreacted. viamedica.pl While this provides a route to isolate (R)-ibuprofen, direct esterification of (R)-ibuprofen can also be achieved with specific lipases that favor the (R)-enantiomer, such as Candida antarctica lipase B. unife.it

Table 1: Comparison of Classical Esterification Techniques

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | (R)-Ibuprofen, Methanol, H₂SO₄ or HCl | Reflux | Simple, inexpensive reagents | Equilibrium reaction, requires excess alcohol or water removal |

| Acyl Chloride Formation | (R)-Ibuprofen, SOCl₂, then Methanol | Typically mild to moderate temperatures | High yield, irreversible | Use of hazardous reagents like SOCl₂ |

| Steglich Esterification | (R)-Ibuprofen, Methanol, DCC, DMAP | Mild, often room temperature | Mild conditions, good for sensitive substrates | Formation of dicyclohexylurea byproduct which can be difficult to remove |

| Enzymatic Esterification | (R)-Ibuprofen, Methanol, Lipase (e.g., Candida antarctica lipase B) | Mild, often near room temperature | High enantioselectivity, environmentally friendly | Slower reaction rates, potential for enzyme denaturation |

Advanced Esterification Protocols for Chiral Carboxylic Acids

Advanced esterification protocols offer milder conditions and greater functional group tolerance, which are particularly important when dealing with chiral molecules like (R)-ibuprofen to avoid racemization.

One-pot methods using reagents like triphenylphosphine (B44618) dibromide have been developed for the esterification of carboxylic acids. This protocol converts carboxylic acids to their esters in moderate-to-high yields with little to no racemization for chiral acids. nih.gov The reaction proceeds through an acyloxyalkoxyphosphorane intermediate. nih.gov

Other advanced reagents include peptide coupling agents such as TBTU, TATU, and COMU, which can be used for esterification in the presence of organic bases. organic-chemistry.org These methods allow for selective monoesterification of diols and polyols and can be effective for a range of carboxylic acids and alcohols. organic-chemistry.org

The use of solid-supported catalysts represents another advanced approach. For example, silica (B1680970) chloride can efficiently catalyze the esterification of carboxylic acids with alcohols. organic-chemistry.org Similarly, a macroporous polymeric acid catalyst allows for direct esterification at moderate temperatures without the need to remove water, which simplifies the process. organic-chemistry.org

Continuous-Flow Chemistry for Ibuprofen Methyl Ester Synthesis

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages such as improved safety, scalability, and process control. Several continuous-flow methodologies have been developed for the synthesis of ibuprofen and its esters.

Multi-Step Flow Synthesis of Ibuprofen Precursors with Subsequent Esterification

A notable multi-step flow synthesis of ibuprofen involves a sequence of reactions starting from readily available materials. nih.govmdpi.com One such route begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) with propionic acid in the presence of triflic acid. mdpi.com The resulting ketone intermediate is then subjected to a 1,2-aryl migration reaction mediated by an iodine reagent like phenyliodine(III) diacetate (PhI(OAc)₂) in trimethyl orthoformate and methanol to yield ibuprofen methyl ester. nih.govmdpi.comsci-hub.se This entire sequence can be performed in a continuous-flow setup without intermediate purification steps, as the byproducts and excess reagents from one step are compatible with the subsequent reactions. sci-hub.seresearchgate.net The final step to obtain ibuprofen itself is a saponification of the methyl ester. nih.gov

Another approach utilizes a 'superbase' mediated deprotonation for the direct alkylation of a benzylic anion. nih.gov This process can also be adapted to a flow system, allowing for a rapid synthesis of ibuprofen. nih.gov

Optimization of Reaction Conditions and Residence Times in Flow Reactors for Chiral Ester Formation

The efficiency of continuous-flow synthesis is highly dependent on the optimization of reaction parameters such as temperature, flow rate, and residence time. In the context of chiral ester formation, these parameters are crucial for maximizing conversion and maintaining enantiomeric purity.

Studies on the enzymatic synthesis of chiral esters in continuous-flow reactors have demonstrated that adjusting flow rate and temperature can significantly impact conversion rates. scielo.br For instance, a decrease in flow rate, which leads to a longer residence time, generally results in higher conversion. scielo.br Similarly, increasing the temperature can accelerate the reaction, allowing for high conversions in shorter times. scielo.br

For chemical catalysis in flow reactors, a surface-response methodology can be applied to optimize conditions. researchgate.netscielo.br This statistical approach helps in identifying the optimal temperature and flow rate to achieve high conversions. researchgate.net For example, in the synthesis of certain chiral esters, conversions above 88% were achieved in 60 minutes in a continuous-flow reactor, compared to 85% after 120 minutes in a conventional batch process. scielo.brresearchgate.netscielo.br

Table 2: Key Parameters in Continuous-Flow Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and enzyme stability (in biocatalysis). | Increase to accelerate reaction, but avoid temperatures that cause degradation or side reactions. |

| Flow Rate | Determines residence time in the reactor. | Decrease to increase residence time and conversion, but this lowers throughput. |

| Residence Time | The duration the reaction mixture spends in the reactor. | Optimize for maximum conversion without significant byproduct formation. |

| Catalyst Loading | The amount of catalyst in the reactor. | Increase to enhance reaction rate, but may lead to pressure drop issues. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves using less hazardous substances, improving atom economy, and utilizing renewable resources and energy-efficient processes.

A key aspect of green ibuprofen synthesis is the replacement of stoichiometric reagents with catalytic ones. For example, the BHC Company (now part of BASF) developed a greener synthetic route for ibuprofen that replaced the aluminum trichloride (B1173362) used in the original Boots process with hydrofluoric acid as a recyclable catalyst. ucl.ac.ukresearchgate.net This significantly reduced the amount of waste generated. researchgate.net

Enzymatic catalysis is a cornerstone of green chemistry. viamedica.pl The use of lipases for the kinetic resolution or direct enantioselective esterification of ibuprofen operates under mild conditions and avoids the use of toxic reagents and solvents. viamedica.plscielo.brunife.it Furthermore, the development of immobilized enzymes allows for their easy recovery and reuse, further enhancing the sustainability of the process. viamedica.pl

Continuous-flow synthesis itself aligns with green chemistry principles by offering better heat and mass transfer, leading to higher yields and selectivity, and reducing the volume of solvents needed. umontreal.ca When combined with biocatalysis, continuous-flow systems can provide a highly efficient and environmentally friendly route to chiral compounds like this compound. researchgate.netscielo.br

Chiral Resolution and Enantiomeric Separation of Ibuprofen Methyl Ester

Chromatographic Techniques for Enantiomer Resolution

Chromatography stands as a primary methodology for the separation of chiral compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been extensively utilized for the enantiomeric separation of ibuprofen (B1674241) and its derivatives, including the methyl ester. These techniques rely on the differential interaction of the enantiomers with a chiral environment, typically a chiral stationary phase (CSP) or a chiral derivatizing agent.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For chiral separations, GC often employs capillary columns coated with a chiral stationary phase.

Cyclodextrins and their derivatives are widely used as chiral selectors in GC stationary phases due to their ability to form transient diastereomeric inclusion complexes with enantiomeric molecules. Permethylated cyclodextrins, in particular, have demonstrated effectiveness in separating the enantiomers of ibuprofen and its alkyl esters. nih.govnih.gov

Studies have been conducted using permethylated α-, β-, and γ-cyclodextrins as chiral selectors in GC stationary phases to test the chiral selectivity for ibuprofen and its various alkyl esters, including the methyl ester. nih.govnih.govresearchgate.net While all tested stationary phases were capable of separating the enantiomers of ibuprofen in its free acid form, the separation of the methyl ester derivative proved more challenging. nih.govresearchgate.net A baseline separation for ibuprofen methyl ester was achieved on a permethylated β-cyclodextrin (Cydex-B) stationary phase, demonstrating the feasibility of this approach. nih.govuni-obuda.hu In all successful separations, the S-optical isomer eluted before the R-optical isomer. nih.govnih.gov The interactions between the functional groups near the chiral center of the analyte (the methyl and carbonyl oxygen) and the methoxy (B1213986) groups of the permethylated cyclodextrin (B1172386) are considered crucial for chiral recognition. mdpi.com

| Parameter | Value/Condition |

|---|---|

| Instrument | Shimadzu QP5000 GC/MS |

| Column | 25 m x 0.22 mm FSOT |

| Stationary Phase | Cydex-B (0.25 μm) |

| Carrier Gas | Helium (50 cm/sec) |

| Analysis Temperature | 110°C |

| Result | Baseline separation achieved |

Research comparing the chiral separation of ibuprofen free acid and its alkyl ester derivatives reveals a significantly higher chiral selectivity for the free acid form. nih.gov The hydrogen-donor capability of the carboxylic acid group in ibuprofen is believed to play a vital role in the chiral recognition mechanism, an interaction that is absent in its ester derivatives. nih.gov

Consequently, the alkyl derivatives of ibuprofen, including the methyl ester, generally show much lower chiral selectivity. nih.gov Among various alkyl esters tested (methyl, ethyl, propyl, etc.), only the methyl ester derivative of ibuprofen showed a baseline separation on a β-cyclodextrin containing stationary phase, achieving a selectivity factor (α) of 1.027 at 100°C. nih.gov Other alkyl derivatives showed minimal to no chiral selectivity on any of the tested cyclodextrin-based selectors. nih.gov This suggests that while direct GC enantioseparation of ibuprofen methyl ester is possible, the efficiency is markedly lower than that for the parent carboxylic acid.

| Compound | Selectivity Factor (α) |

|---|---|

| Ibuprofen (Free Acid) | 1.129 |

| Ibuprofen Methyl Ester | 1.027 |

The separation of enantiomers is governed by the thermodynamic differences in their interaction with the chiral stationary phase. By measuring the chiral selectivity at different temperatures, the thermodynamic parameters of these interactions, such as the differential enthalpy (ΔΔH°) and entropy (ΔΔS°) of complex formation, can be determined. uni-obuda.hu

For the interaction between ibuprofen methyl ester enantiomers and a permethylated-β-cyclodextrin stationary phase, these parameters have been calculated. The linearity of van 't Hoff plots (ln α vs. 1/T) indicates that the chiral separation mechanism does not change within the tested temperature range. researchgate.net It has been established that ibuprofen and its methyl ester derivative exhibit different chiral recognition mechanisms under GC conditions. uni-obuda.hu

| Compound Form | ΔRSΔH° (kJ/mol) | ΔRSΔS° (J/mol·K) | ΔRSΔG° (kJ/mol·K) |

|---|---|---|---|

| Ibuprofen (Free Acid) | 1.738 | 3.392 | 0.812 |

| Ibuprofen Methyl Ester | - | - | - |

High-performance liquid chromatography is another cornerstone technique for chiral separations. While direct separation on a chiral stationary phase is common, an alternative and frequently used indirect approach involves the derivatization of the enantiomers with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column. oup.com

To facilitate the separation of ibuprofen enantiomers via HPLC, the carboxylic acid group can be derivatized with a single-enantiomer chiral reagent to create a pair of diastereomeric esters or amides. This strategy is employed to enhance chromatographic resolution and detection sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. e-b-f.eunih.gov

One effective derivatization agent is (S)-anabasine. Reacting racemic ibuprofen with (S)-anabasine forms diastereomeric amides that can be readily separated using reversed-phase chromatography. e-b-f.eu This approach offers several advantages, including excellent ionization characteristics for mass spectrometry and the ability to achieve enantiomeric separation with reduced run times. e-b-f.eu The resulting diastereomers of S-ibuprofen and R-ibuprofen can be resolved on common stationary phases like a C18 column. e-b-f.eu While this example forms diastereomeric amides, the principle is directly applicable to forming diastereomeric esters by using a chiral alcohol as the derivatizing agent.

| Parameter | Condition/Value |

|---|---|

| Derivatizing Agent | (S)-anabasine |

| Column | Waters ACQUITY UPLC HSS T3 |

| Mobile Phase A | 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile |

| Runtime | 2.4 minutes |

| Elution Order | R-ibuprofen derivative (1.2 min), S-ibuprofen derivative (1.4 min) |

Supercritical Fluid Chromatography (SFC) in Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages over traditional high-performance liquid chromatography (HPLC) in terms of speed, reduced solvent consumption, and efficiency. ijper.orgijper.org In the context of ibuprofen, SFC has been successfully applied to separate its enantiomers.

One study detailed the development of a packed column SFC method for the enantiomeric separation of ibuprofen using a chiral stationary phase and carbon dioxide with a modifier as the mobile phase. nih.gov Among eleven different stationary phases tested, the Kromasil CHI-TBB phase demonstrated superior separation properties. nih.gov The separation was found to be highly dependent on the type and concentration of the modifier used. nih.gov

A streamlined SFC method development strategy has been utilized to purify preparative quantities of racemic ibuprofen into its respective (R)- and (S)-enantiomers. ijper.orgijper.org This involved rapid screening of columns and modifiers at an analytical scale to determine the optimal conditions for scaling up to a preparative scale. ijper.org The optimized preparative SFC method yielded the (R)-enantiomer with a recovery of 80.0% and an enantiomeric excess (e.e.) of 95.1%, while the (S)-enantiomer was obtained with a 77.6% recovery and an impressive 99.3% e.e. ijper.orgijper.org

| Enantiomer | Recovery Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|

| (R)-Ibuprofen | 80.0 | 95.1 |

| (S)-Ibuprofen | 77.6 | 99.3 |

Capillary Electrophoresis (CE) for Chiral Discrimination of Ibuprofen Derivatives

Capillary Electrophoresis (CE) is another effective technique for the chiral separation of ibuprofen and its derivatives. This method relies on the differential migration of enantiomers in an electric field, facilitated by the presence of a chiral selector in the background electrolyte (BGE).

Various chiral selectors have been investigated for the enantioseparation of profens, including ibuprofen, by CE. Cyclodextrins, particularly heptakis-2,3,6-tri-O-methyl-β-cyclodextrin, have been shown to be effective for the quantitative enantiomeric resolution of ibuprofen, ketoprofen, and fenoprofen. nih.gov The resolution is influenced by factors such as the type and concentration of the cyclodextrin, the pH and concentration of the BGE, capillary temperature, and the addition of organic modifiers like methanol (B129727). nih.gov

Antibiotics have also been successfully employed as chiral selectors in CE for the separation of nonsteroidal anti-inflammatory arylpropionic derivatives. Vancomycin (B549263) has been used to achieve the enantio-separation of ibuprofen, carprofen, ketoprofen, naproxen, and pranoprofen. nih.gov In some cases, a partial filling technique with CE coupled to mass spectrometry (CE-MS) has been utilized, with vancomycin as the chiral selector, to determine the enantiomers of ibuprofen and its metabolites in urine samples. nih.gov Another antibiotic, eremomycin, has also been evaluated as a chiral selector for the CE separation of profen enantiomers. nih.gov

While some studies have demonstrated successful chiral discrimination of ibuprofen using CE with methyl-β-cyclodextrin as a chiral selector, others have reported challenges in achieving separation under the tested conditions, highlighting the importance of optimizing parameters such as pH and temperature. actamedicamarisiensis.ro

Kinetic Resolution Strategies for Racemic Ibuprofen Methyl Ester

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. This approach takes advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer while the other remains largely unreacted.

Enzymatic Kinetic Resolution (EKR) via Enantioselective Hydrolysis

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method for producing enantiomerically pure compounds. In the case of racemic ibuprofen methyl ester, EKR is typically achieved through enantioselective hydrolysis catalyzed by lipases. These enzymes selectively hydrolyze one ester enantiomer at a faster rate, leading to a mixture of an enantioenriched acid and the unreacted, enantioenriched ester.

The use of lipases for the kinetic resolution of racemic ibuprofen has been extensively studied over the past two decades. nih.gov The pharmacological importance and higher cost of the S(+) enantiomer have driven research into enzymatic resolution through both enantioselective esterification and hydrolysis. nih.gov

The choice of lipase (B570770) is crucial for the success of the EKR of ibuprofen esters. Lipases from various fungal sources, such as Candida rugosa, Rhizomucor miehei, and Candida antarctica lipase B, have been widely investigated for this purpose. nih.govnih.gov Candida rugosa lipase, in particular, has shown outstanding performance in catalyzing the enantioselective hydrolysis of racemic ibuprofen esters, yielding the desired (S)-ibuprofen with high conversion and enantioselectivity. researchgate.net

To achieve high enantiomeric purity and conversion in the EKR of ibuprofen methyl ester, it is essential to optimize various process parameters. These include enzyme concentration, substrate concentration, pH, temperature, and the presence of co-solvents.

In one study focusing on the enzymatic hydrolysis of racemic ibuprofen ethyl ester, the use of an ionic liquid as a cosolvent was investigated. nih.gov The optimal conditions were determined to be an enzyme concentration of 3 U/mL, a substrate concentration of 150 mM, a temperature of 75°C, and a pH of 5.5. nih.gov Under these conditions, a high conversion of 47.4% and an enantiomeric excess of (S)-ibuprofen of 96.6% were achieved. nih.gov

| Parameter | Optimal Value |

|---|---|

| Enzyme Concentration | 3 U/mL |

| Substrate Concentration | 150 mM |

| Temperature | 75°C |

| pH | 5.5 |

| Conversion (X) | 47.4% |

| Enantiomeric Excess of Product (eep) | 96.6% |

Dynamic Kinetic Resolution (DKR) Processes Incorporating Ibuprofen Methyl Ester

A major limitation of conventional kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. researchgate.netwikipedia.org This continuous racemization ensures that the substrate is constantly supplied in a racemic form, allowing for a theoretical yield of up to 100% of the desired enantiomer. wikipedia.org

DKR has been successfully applied to the production of (S)-ibuprofen from racemic ibuprofen esters. In one approach, the lipase-catalyzed enantioselective hydrolysis of the (S)-ester is coupled with the base-catalyzed racemization of the remaining (R)-ester. researchgate.net A study demonstrated that using sodium hydroxide (B78521) as the racemization catalyst in the presence of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) could achieve a conversion of 86% and an optical purity of 99.4% for (S)-ibuprofen. researchgate.net

More advanced DKR systems have been developed, such as those utilizing enzyme membrane reactors. In such a setup, the lipase is entrapped within a membrane, and the enzymatic hydrolysis occurs simultaneously with the racemization of the unreacted substrate outside the membrane. researchgate.net This integrated approach can lead to high conversion (96–98%) and product enantiomeric excess (97–99%). researchgate.net The development of novel biocatalysts, such as lipase immobilized on ionic liquid-supported hydrogels, has also shown promise for the DKR of ibuprofen methyl ester, achieving a conversion rate of 95%. uts.edu.au

Integration of In-Situ Racemization with Enantioselective Hydrolysis

A successful approach to producing (S)-ibuprofen from its racemic methyl ester involves the integration of in-situ racemization of the unwanted (R)-enantiomer with the simultaneous enantioselective hydrolysis of the desired (S)-enantiomer. This process, a form of dynamic kinetic resolution, overcomes the 50% yield limitation of classical kinetic resolution.

In one studied system, this was achieved using the lipase from Candida rugosa. The reaction combines the enzyme-catalyzed hydrolysis of (S)-ibuprofen methyl ester with the base-catalyzed racemization of the remaining (R)-ibuprofen methyl ester. Research has demonstrated that after 144 hours under specific conditions, 94% of the racemic ibuprofen methyl ester by weight was converted into (S)-ibuprofen with an enantiomeric excess (ee) of 94%. utep.edu The kinetics for this dynamic kinetic resolution were fitted to a model of consecutive reactions with a reversible step. The rate constants for the racemization and hydrolysis steps were determined to be 0.02583 ± 0.0042 h⁻¹ and 0.05253 ± 0.00454 h⁻¹, respectively. utep.edu This indicates that the hydrolysis under these dynamic conditions was approximately twice as slow as typical hydrolysis reactions where no racemization is occurring. utep.edu

Catalytic Systems Facilitating Dynamic Kinetic Resolution

The success of dynamic kinetic resolution hinges on the selection of an appropriate catalytic system that facilitates both efficient racemization of the undesired enantiomer and highly selective reaction of the desired enantiomer.

Enzymatic Catalysts: Lipases are the most extensively studied catalysts for the enantioselective hydrolysis of ibuprofen esters. Different lipases exhibit varying degrees of enantioselectivity (expressed as the E value). Key findings include:

Candida rugosa lipase (CRL): This lipase has been effectively used in the dynamic kinetic resolution of racemic methyl ibuprofen ester. utep.edu In a specific DKR process conducted at pH 9.8 with 20% DMSO as a co-solvent, CRL facilitated the conversion to (S)-ibuprofen with high yield and enantiomeric excess. utep.edu

Immobilized Lipases: Immobilizing enzymes on solid supports can enhance their stability and reusability. Studies on lipases immobilized on epoxy-functionalized silica (B1680970) for the hydrolysis of various ibuprofen esters have shown high enantioselectivity. For instance, in the hydrolysis of ibuprofen isoamyl ester, immobilized CRL achieved an exceptionally high E value of 419. researchgate.net For the hydrolysis of octyl ibuprofen ester, immobilized Rhizomucor miehei lipase (RML) yielded an E value of 66.3. researchgate.net

Enzyme-Membrane Reactors: Advanced reactor configurations, such as entrapping a lipase within the porosity of a polyacrylonitrile (B21495) membrane contactor, can intensify the chemoenzymatic process of dynamic kinetic resolution. researchgate.net

| Lipase | Ibuprofen Ester | Enantioselectivity (E value) | Reference |

|---|---|---|---|

| Candida rugosa lipase (CRL) | Isoamyl ester | 419 | researchgate.net |

| Rhizomucor miehei lipase (RML) | Octyl ester | 66.3 | researchgate.net |

| Candida antarctica lipase B (CALB) | Isoamyl ester | 30.5 | researchgate.net |

Advanced Methodologies for Enantiomeric Purity Assessment

Accurate determination of the enantiomeric purity of ibuprofen and its derivatives is essential. Advanced analytical techniques, including spectroscopic and chromatographic methods, have been developed for this purpose.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Spectroscopic techniques offer a rapid means of determining enantiomeric composition, often aided by chemometric analysis. Infrared (IR) spectroscopy, combined with a chiral recognition agent, has been successfully used for the quick and accurate determination of the enantiomeric excess of ibuprofen. researchgate.net

In this method, a catalytic amount of a chiral reagent, such as quinine, is added to the sample. The interactions between the chiral reagent and the ibuprofen enantiomers cause subtle changes in the IR spectrum. These spectral differences are then correlated with the enantiomeric composition using multivariate calibration models like Partial Least Squares (PLS) regression. researchgate.net

Using the full IR spectrum, a PLS model was established that predicted the enantiomeric excess with an average error of 4.65%. researchgate.net

To create a more concise model, a wavelet transform algorithm was employed to compress the data. Using the extracted low-frequency coefficients, a new calibration model was built that improved the prediction, yielding an average error of 3.60%. researchgate.net

This combination of infrared spectroscopy and chemometrics provides a powerful tool for the rapid and accurate prediction of the enantiomeric excess value of ibuprofen. researchgate.net

Quantitative Chromatographic Analysis of Enantiomeric Ratios

Chromatographic techniques are the benchmark for the separation and quantification of enantiomers due to their high resolution and accuracy.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for enantiomeric purity assessment.

Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. A variety of CSPs have been utilized, including permethyl-β-cyclodextrin and polysaccharide-based columns like CHIRALCEL® OJ-3R. nih.gov A validated LC-MS/MS method using a CHIRALCEL® OJ-3R column demonstrated high precision and accuracy for quantifying both (S)- and (R)-ibuprofen. nih.gov For (S)-(+)-ibuprofen, the intra-day precision ranged from 0.53% to 7.31% with accuracies of 96.53% to 103.60%. nih.gov

Indirect Separation: This method involves derivatizing the enantiomers with a chiral agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. An efficient HPLC method was developed by forming diastereomeric amides with (S)-(-)-α-methylbenzylamine, which were then separated on a Micropak Si-5 column. This method demonstrated an accuracy between 99.71% and 100.25%. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that offers advantages in terms of speed and reduced consumption of organic solvents. An optimized preparative SFC method has been used to purify ibuprofen enantiomers. Using this technique, the (R)-enantiomer was obtained with an enantiomeric excess of 95.1%, while the (S)-enantiomer was obtained with an ee of 99.3%. ijper.org

| Technique | Stationary Phase / Column | Principle | Reported Performance | Reference |

|---|---|---|---|---|

| HPLC-DAD | Permethyl-β-cyclodextrin | Direct Chiral Separation | Can determine R-impurity in the presence of 99.9% S-enantiomer | |

| LC-MS/MS | CHIRALCEL® OJ-3R | Direct Chiral Separation | Intra-day accuracy: 96.5% - 108.5% | nih.gov |

| HPLC-UV | Micropak Si-5 (achiral) | Indirect (Diastereomer Formation) | Accuracy: 99.71% - 100.25% | nih.gov |

| Prep-SFC | Chiralcel OX-H® / Chiralpak AZ-H® | Direct Chiral Separation | (R)-ee: 95.1%; (S)-ee: 99.3% | ijper.org |

Stereochemical Dynamics: Racemization and Chiral Inversion of Ibuprofen Methyl Ester

Isomerization Mechanisms of (R)-Ibuprofen Methyl Ester to the (S)-Enantiomer

The isomerization of this compound to its (S)-counterpart is a complex process involving intramolecular rearrangements. Computational studies, specifically using hybrid density functional theory, have provided significant insights into the underlying mechanisms.

Investigation ofutep.eduresearchgate.net-Hydrogen Shift Pathways

Theoretical investigations have revealed that the rearrangement of (R)-(−)-ibuprofen to its (S)-(+)-isomer involves a utep.eduresearchgate.net-hydrogen shift. researchgate.netscispace.com This process results in an inversion of the configuration at the chiral center, C7. researchgate.netresearchgate.net The mechanism is thought to proceed through the formation of an enolate tautomer, which acts as a symmetrical intermediate, facilitating the racemization. nih.gov

Elucidation of Rate-Limiting Steps and Excited State Contributions in Isomerization

Computational analysis has identified the rate-limiting step in the isomerization of ibuprofen (B1674241) methyl ester. scispace.comresearchgate.netresearchgate.net This crucial step is the excitation of the (R)-(−)-ibuprofen methyl ester from its initial ground state to the first excited singlet state (S1) at a wavelength of 231 nm. scispace.comresearchgate.net The isomerization reaction requires overcoming an energy barrier of approximately 72 kcal/mol. researchgate.netresearchgate.net Further analysis of the C7-H19 distance in the excited singlet state provides more detailed information about the isomerization process upon excitation. researchgate.net The greater photostability of the (S)-(+)-ibuprofen methyl ester compared to the (R)-(−)-isomer is attributed to its higher thermodynamic stability, with a calculated stability of -0.944 kcal/mol. researchgate.netresearchgate.net

Chemical and Environmental Factors Influencing Racemization of this compound

The rate and extent of racemization of this compound are significantly influenced by various chemical and environmental factors, including the solvent system and pH.

Role of Solvent Systems and pH on Stereochemical Lability

The choice of solvent and the pH of the medium play a pivotal role in the stereochemical lability of this compound. For instance, in a dynamic kinetic resolution process for converting racemic ibuprofen to (S)-ibuprofen, the most successful conditions involved the in situ racemization and enantioselective hydrolysis of the methyl ester in the presence of Candida rugosa lipase (B570770) and 20% DMSO at a pH of 9.8. utep.eduutep.eduutep.edu The presence of DMSO was found to be crucial for racemization to occur; in its absence, the rate of enzymatic hydrolysis was faster, but no racemization was observed. researchgate.netkisti.re.kr

Studies have shown that decreasing the pH accelerates the formation of ibuprofen methyl ester in aqueous methanol (B129727) solutions. americanpharmaceuticalreview.com By maintaining the pH of the solution above 6, the stability of the ibuprofen solution can be extended. americanpharmaceuticalreview.com Base-catalyzed racemization studies have been conducted in various media, including isooctane (B107328), isooctane-water, and isooctane-dimethyl sulfoxide (B87167) (DMSO). researchgate.net A significantly faster racemization rate of (R)-ibuprofen ester was observed in the isooctane-DMSO medium. researchgate.net

Kinetic Studies of Racemization Processes

Kinetic studies have provided quantitative data on the rates of racemization under different conditions. In a dynamic kinetic resolution system, the rate constants for the racemization and hydrolysis steps of racemic methyl ibuprofen ester were determined to be 0.02583 ± 0.0042 h⁻¹ and 0.05253 ± 0.00454 h⁻¹, respectively. utep.eduutep.edu Another study reported the rates of in situ racemization and enzymatic hydrolysis to be 0.026 ± 0.004 h⁻¹ and 0.053 ± 0.004 h⁻¹, respectively. researchgate.netkisti.re.kr

Base-catalyzed racemization of (R)-ibuprofen ester in an isooctane-DMSO medium yielded a racemization rate constant (krac) of 0.292 h⁻¹, compared to 0.001 h⁻¹ in isooctane alone. researchgate.net The rate of racemization was also found to increase with higher reaction temperatures but decrease with a higher concentration of the substrate. researchgate.net The kinetics of base-catalyzed racemization of ibuprofen enantiomers in a DMSO-water mixed medium demonstrated that the rate of keto-enol tautomerism leading to racemization is proportional to the concentrations of the base catalyst and the substrate. researchgate.net

| Condition | Rate Constant (h⁻¹) | Reference |

|---|---|---|

| Racemization in Dynamic Kinetic Resolution | 0.02583 ± 0.0042 | utep.eduutep.edu |

| Hydrolysis in Dynamic Kinetic Resolution | 0.05253 ± 0.00454 | utep.eduutep.edu |

| In situ Racemization | 0.026 ± 0.004 | researchgate.netkisti.re.kr |

| Enzymatic Hydrolysis | 0.053 ± 0.004 | researchgate.netkisti.re.kr |

| Base-catalyzed Racemization (isooctane-DMSO) | 0.292 | researchgate.net |

| Base-catalyzed Racemization (isooctane) | 0.001 | researchgate.net |

Photochemical Induced Isomerization Studies of Ibuprofen Methyl Esters

Photochemical processes can also induce the isomerization of ibuprofen methyl esters. As previously mentioned, computational studies indicate that the rate-limiting step of ibuprofen isomerization is the photoexcitation of (R)-(−)-ibuprofen methyl ester to its first excited singlet state at a wavelength of 231 nm. scispace.comresearchgate.net This highlights the role of light in initiating the stereochemical inversion. The ester of ibuprofen is a known impurity that can form in alcohol-containing diluents and its formation increases over time and upon exposure to ultraviolet (UV) irradiation. researchgate.net

Advanced Analytical and Spectroscopic Characterization of R Ibuprofen Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of (R)-Ibuprofen methyl ester in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structural assignment of this compound. In an achiral solvent such as deuterated chloroform (B151607) (CDCl₃), the NMR spectra of the (R) and (S) enantiomers are identical.

The ¹H NMR spectrum displays distinct signals for each unique proton environment in the molecule. oxinst.com The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For instance, the aromatic protons appear in the downfield region (typically δ 7.0-7.3 ppm), while the aliphatic protons of the isobutyl group and the propionate (B1217596) moiety appear in the upfield region (δ 0.9-3.8 ppm). nih.gov The singlet corresponding to the methyl ester protons (-OCH₃) is a key diagnostic signal, typically appearing around δ 3.6-3.7 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. oxinst.com The carbonyl carbon of the ester group is characteristically found far downfield (around δ 175 ppm). nih.gov The aromatic carbons resonate in the δ 127-141 ppm range, while the aliphatic carbons appear at higher field strengths. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all atoms within the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Ibuprofen (B1674241) Methyl Ester in CDCl₃ Note: The chemical shifts for the (R)-enantiomer are identical to the racemic mixture in an achiral solvent.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | ~7.10-7.25 | m | ~127.1, ~129.5 |

| Aromatic C (quaternary) | - | - | ~138.5, ~139.9 |

| α-CH | ~3.79 | q | ~44.5 |

| α-CH₃ | ~1.55 | d | ~18.6 |

| Ester OCH₃ | ~3.65 | s | ~52.3 |

| Isobutyl CH₂ | ~2.45 | d | ~45.0 |

| Isobutyl CH | ~1.89 | m | ~30.2 |

| Isobutyl CH₃ | ~0.91 | d | ~22.4 |

| Ester C=O | - | - | ~174.7 |

Two-dimensional (2D) NMR techniques are indispensable for confirming structural assignments and probing the conformational preferences of this compound.

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling networks between protons, typically over two or three bonds. oxinst.comasahilab.co.jp In this compound, COSY spectra would show correlations between the α-CH proton and the α-CH₃ protons, as well as the connectivity within the isobutyl group (CH₂ to CH, and CH to the two CH₃ groups). blogspot.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This technique is crucial for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. oxinst.comasahilab.co.jp

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. oxinst.comasahilab.co.jp This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC. For example, the ester methyl protons would show an HMBC correlation to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. kpfu.ru Analysis of NOESY spectra is a powerful method for determining the preferred conformations of the molecule in solution by revealing spatial proximities between different parts of the molecule, such as between the aromatic ring and the propionate side chain. researchgate.netnih.gov

To determine the enantiomeric excess (e.e.) of a sample of this compound, NMR spectroscopy can be employed in conjunction with chiral auxiliary agents. Since the NMR spectra of enantiomers are identical in an achiral environment, a chiral agent is used to create a diastereomeric interaction, which results in separate, distinguishable signals for each enantiomer. nih.gov

This can be achieved using:

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts in their NMR spectra. The integration of the corresponding signals allows for the quantification of each diastereomer, and thus the determination of the original enantiomeric excess.

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This association is a rapid equilibrium, and the resulting difference in the time-averaged chemical environment for the enantiomers can lead to the resolution of their signals in the NMR spectrum. For ibuprofen, chiral amines such as (S)-(-)-α-methylbenzylamine have been used as CSAs to induce chemical shift differences between the (R) and (S) enantiomers, allowing for their quantification. koreascience.kr

Infrared (IR) Spectroscopy for Identification of Chemical Bonds and Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. shimadzu.com

For this compound, the most characteristic absorption bands include:

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the carbonyl group of the ester. researchgate.netroyalsocietypublishing.org This band is a key differentiator from its parent carboxylic acid, ibuprofen, which shows a carbonyl stretch at a lower wavenumber (around 1721 cm⁻¹). scielo.org.ar

C-O Stretch: The C-O single bond stretches of the ester group typically appear in the 1150-1300 cm⁻¹ region. nih.gov

C-H Stretches: Absorptions corresponding to aliphatic C-H stretching are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches may be seen at wavenumbers just above 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong |

| Ester C=O | Stretching | 1735-1750 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Variable |

| Ester C-O | Stretching | 1150-1300 | Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural confirmation.

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺. For ibuprofen methyl ester (molecular weight 220.31 g/mol ), this would correspond to a peak at m/z 221. americanpharmaceuticalreview.comresearchgate.net

Electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For ibuprofen methyl ester, characteristic fragmentation pathways include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the C-O bond can lead to a fragment ion.

Loss of the methyl ester moiety (-COOCH₃): This results in a prominent fragment ion at m/z 161, corresponding to the isobutylphenyl-ethyl cation. americanpharmaceuticalreview.com

Further Fragmentation: The m/z 161 fragment can further decompose. Another common fragment observed is at m/z 91, which can be attributed to a tropylium-like ion resulting from cleavage within the side chain. americanpharmaceuticalreview.com

Table 3: Common Mass Spectrometry Fragments for Ibuprofen Methyl Ester

| m/z | Proposed Fragment Identity |

|---|---|

| 221 | [M+H]⁺ (Protonated Molecule) |

| 220 | [M]⁺ (Molecular Ion) |

| 177 | [M - C₃H₇]⁺ |

| 161 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium-like ion) |

Integration of High-Resolution Analytical Techniques for Characterization of Synthetic Products

For the unequivocal characterization of a synthetic sample of this compound, a single analytical technique is often insufficient. A comprehensive approach involves the integration of multiple high-resolution techniques. Typically, liquid chromatography (LC) is coupled with various detectors to first separate the compound of interest from any impurities, starting materials, or byproducts.

The identity of the purified compound is then confirmed using a combination of spectroscopic methods. For example, a common workflow involves:

LC Separation: An HPLC method is used to isolate the ibuprofen methyl ester peak.

UV-Vis Confirmation: A photodiode array (PDA) detector can provide a UV spectrum of the peak, which can be compared against a reference standard. americanpharmaceuticalreview.com

Mass Spectrometry (LC-MS): The eluent from the LC is directed into a mass spectrometer to confirm the molecular weight of the compound in the peak. americanpharmaceuticalreview.comresearchgate.net Tandem MS (MS/MS) can be performed to obtain fragmentation data, providing a higher degree of confidence in the structural identification by matching the fragmentation pattern to that of an authentic standard. americanpharmaceuticalreview.com

NMR Spectroscopy: After isolation, the sample is subjected to a full suite of 1D and 2D NMR experiments to provide unambiguous confirmation of the chemical structure and stereochemistry as detailed in section 5.1.

This integrated analytical approach ensures the identity, purity, and correct stereochemistry of the synthesized this compound, which is critical for its intended applications.

Computational Chemistry and Theoretical Studies on R Ibuprofen Methyl Ester

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (D) is a widely used quantum chemical method for examining the molecular properties of pharmaceutical compounds. nih.govuojaw.education DFT calculations have been applied to elucidate the conformational landscape and electronic nature of ibuprofen (B1674241) and its derivatives. nih.govmdpi.com These computational approaches allow for the optimization of molecular geometries and the calculation of various electronic descriptors that govern the molecule's behavior. nih.gov

For (R)-Ibuprofen methyl ester, theoretical calculations determine the optimized geometries and relative energies of its possible conformers. The stability of these conformers is dictated by intramolecular interactions and steric hindrance. DFT calculations, such as those performed using the B3LYP functional with a 6-31G(d,p) basis set, are employed to locate these energy minima on the potential energy surface. nih.gov

| Parameter | Description |

| Methodology | Density Functional Theory (DFT) is used to perform geometry optimization and conformational searches. nih.gov |

| Basis Set | Common basis sets include 6-31G(d,p) for balancing accuracy and computational cost. nih.gov |

| Key Dihedrals | Rotations around C-C bonds linking the phenyl ring, propionate (B1217596) group, and isobutyl group define the major conformers. core.ac.uk |

| Energy Minima | Calculations identify several stable or meta-stable geometries, representing local minima on the potential energy surface. core.ac.ukresearchgate.net |

For different conformers of this compound, the calculated dipole moments would vary. For instance, the orientation of the methoxycarbonyl group relative to the isobutylphenyl moiety significantly impacts the net dipole. Theoretical studies on related molecules have shown that different conformers can have distinct dipole moments, which can affect properties like their interaction with chiral selectors or biological receptors. rsc.org

Reaction Mechanism Investigations of Stereochemical Inversion via DFT

The stereochemical inversion of (R)-ibuprofen to its biologically more active (S)-enantiomer is a critical metabolic process. nih.gov Computational studies using DFT have been employed to investigate the mechanism of this isomerization for the methyl ester derivative, which serves as a model for the fundamental steps of this conversion. researchgate.net

The rearrangement reaction from this compound to its (S)-(+)-isomer is proposed to occur via a researchgate.netiautmu.ac.ir-hydrogen shift, which results in the inversion of the configuration at the chiral center (C7). researchgate.net This process involves the formation of an intermediate enol-like structure. researchgate.netresearchgate.net

A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest point on the reaction energy profile. DFT calculations are used to locate the geometry of the transition state and to calculate the activation energy barrier for the reaction.

For the isomerization of (R)-(−)-ibuprofen methyl ester, the rate-limiting step is identified as the excitation to the first excited singlet state (S1). researchgate.net The energy barrier for this isomerization has been calculated to be approximately 72 kcal/mol. researchgate.net This high energy barrier indicates that the reaction does not proceed spontaneously under normal conditions but requires an energy input, such as photoexcitation. researchgate.net The (S)-(+)-ibuprofen methyl ester is found to be more thermodynamically stable by -0.944 kcal/mol, suggesting it is the more photostable isomer. researchgate.net

| Reaction Parameter | Calculated Value | Reference |

| Reaction Type | researchgate.netiautmu.ac.ir-Hydrogen Shift | researchgate.net |

| Energy Barrier | ~72 kcal/mol | researchgate.net |

| Thermodynamic Stability | (S)-isomer is more stable by -0.944 kcal/mol | researchgate.net |

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. missouri.eduscm.com By tracing the minimum energy path downhill from the transition state in both forward and reverse directions, the IRC calculation verifies the reaction pathway. missouri.edu

For the isomerization of profen esters, IRC calculations confirm that the identified transition state leads to the desired reactant and product structures. researchgate.net In the case of this compound inversion, IRC analysis would demonstrate a continuous path from the (R)-enantiomer, through the transition state, to the (S)-enantiomer, validating the proposed researchgate.netiautmu.ac.ir-hydrogen shift mechanism. researchgate.net

Molecular Modeling and Dynamics Simulations for Elucidating Chiral Discrimination

Molecular modeling and dynamics simulations are invaluable for understanding the mechanisms of chiral recognition, which is the basis for the enantioselective separation of drugs like ibuprofen. iautmu.ac.irmdpi.comnih.gov These methods can simulate the interactions between the enantiomers of ibuprofen or its esters and a chiral environment, such as a chiral stationary phase (CSP) in chromatography. mdpi.comnih.gov

Studies combining molecular docking and quantum chemical calculations have investigated the separation of ibuprofen enantiomers on cellulose (B213188) tris(4-methylbenzoate) as a CSP. mdpi.comnih.gov These studies revealed that the (S)-enantiomer forms a more stable complex with the CSP due to stronger hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov This stronger interaction leads to a longer retention time in chromatographic experiments, enabling the separation of the two enantiomers. mdpi.com Although these studies focus on ibuprofen, the principles of chiral discrimination are directly applicable to its esters. Molecular dynamics simulations have also been used to evaluate the potential of chiral carbon nanotubes for separating ibuprofen enantiomers, showing a significant energy difference in the adsorption of the R- and S-isomers inside the nanotube. iautmu.ac.ir

Computational Studies on Selector-Selectand Interactions in Chiral Systems

Detailed computational analyses have been conducted to unravel the chiral recognition mechanism of ibuprofen enantiomers with various chiral selectors. While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, comprehensive research on the parent compound, ibuprofen, offers significant insights that are largely applicable to its methyl ester derivative. The primary interactions governing chiral recognition are non-covalent, including hydrogen bonding, π-π stacking, and steric hindrance.

A notable study investigated the differentiation mechanism of ibuprofen enantiomers using Cellulose Tris(4-methylbenzoate) (CMB) as a chiral stationary phase (CSP). mdpi.comnih.govnih.gov This research combined molecular docking simulations with quantum chemical calculations to determine the complexation energies and identify the key interactions responsible for chiral separation. mdpi.comnih.govnih.gov

The findings revealed that the complexation energy between the S-enantiomer of ibuprofen and CMB was more negative than that of the R-enantiomer, indicating a more stable complex. mdpi.com This stronger interaction is consistent with experimental high-performance liquid chromatography (HPLC) observations where the S-enantiomer has a longer retention time on the CMB column. mdpi.comnih.govnih.gov The primary forces contributing to this stereoselectivity were identified as hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov Specifically, the S-ibuprofen was found to form stronger hydrogen bonds and more effective π-π stacking interactions with the CMB selector. mdpi.com

The calculated complexation energies for the interactions between the R- and S-enantiomers of ibuprofen and Cellulose Tris(4-methylbenzoate) are presented below.

| Enantiomer | Complexation Energy (kcal/mol) |

| (R)-Ibuprofen | -30.2 |

| (S)-Ibuprofen | -33.0 |

This table is based on data for Ibuprofen, as detailed computational data for this compound was not available in the search results.

These computational findings underscore the importance of specific intermolecular interactions in the process of chiral recognition. Although this data is for ibuprofen, the fundamental principles of interaction with a chiral selector would be similar for its methyl ester derivative. The esterification of the carboxylic acid group to a methyl ester would primarily alter the hydrogen bonding capability, potentially leading to different binding affinities and elution orders, but the role of π-π stacking and steric interactions would remain crucial.

Further research employing molecular modeling has also supported the experimental outcomes of chiral separations of ibuprofen and its alkyl esters, including the methyl ester, on permethylated cyclodextrin (B1172386) stationary phases. nih.gov These studies confirm that computational approaches are invaluable for predicting and understanding the enantioselective interactions that form the basis of chiral separation techniques. researchgate.net

Applications of R Ibuprofen Methyl Ester As a Chiral Intermediate in Chemical Synthesis

Precursor in the Stereoselective Synthesis of (S)-Ibuprofen

The synthesis of enantiomerically pure (S)-Ibuprofen is of significant commercial and therapeutic interest, as it is the enantiomer primarily responsible for the anti-inflammatory activity of the drug. utep.eduutep.edu (R)-Ibuprofen methyl ester, often as part of a racemic mixture of ibuprofen (B1674241) methyl ester, is a critical precursor in synthetic routes designed to isolate or produce (S)-Ibuprofen in high enantiomeric purity.

A highly effective strategy for converting racemic ibuprofen methyl ester into enantiomerically pure (S)-Ibuprofen is through a process known as dynamic kinetic resolution (DKR). utep.eduresearchgate.net This method combines the in situ racemization of the undesired this compound with the simultaneous enantioselective hydrolysis of the corresponding (S)-ester to (S)-Ibuprofen. utep.edu

Biocatalysis, particularly using lipases, has proven to be a robust method for achieving this transformation. The enzyme Candida rugosa lipase (B570770) (CRL) has been extensively studied for this purpose. researchgate.netresearchgate.net In a typical DKR process, the lipase selectively catalyzes the hydrolysis of (S)-Ibuprofen methyl ester to (S)-Ibuprofen, leaving the (R)-ester untouched. Concurrently, the unreacted this compound is racemized to a mixture of (R)- and (S)-esters under specific reaction conditions, allowing the newly formed (S)-ester to be hydrolyzed by the enzyme. This dynamic process enables a theoretical maximum yield of 100% for the desired (S)-enantiomer from the initial racemic mixture.

Research has identified optimal conditions for this biocatalytic DKR process. One successful method involves using Candida rugosa lipase in the presence of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent at a pH of 9.8. utep.eduutep.edu Under these conditions, the racemization of the (R)-methyl ester occurs, which is a crucial step for the high-yield conversion. researchgate.net The rate of this in situ racemization was determined to be 0.026 ± 0.004 h⁻¹, while the rate of the enzymatic hydrolysis was 0.053 ± 0.004 h⁻¹. researchgate.net This process has been shown to convert racemic ibuprofen methyl ester into (S)-Ibuprofen with a 94% yield and an enantiomeric excess (ee) of 94%. utep.eduutep.edu The enantiomeric purity can be further enhanced to 99.7% ee through a subsequent crystallization step. utep.edu

| Parameter | Condition/Result | Reference |

|---|---|---|

| Enzyme | Candida rugosa lipase | utep.eduresearchgate.net |

| Process | Dynamic Kinetic Resolution (DKR) | utep.edu |

| Co-solvent | 20% Dimethyl sulfoxide (DMSO) | utep.eduresearchgate.net |

| pH | 9.8 | utep.eduutep.edu |

| Racemization Rate Constant (in situ) | 0.02583 ± 0.0042 h⁻¹ | utep.edu |

| Hydrolysis Rate Constant | 0.05253 ± 0.00454 h⁻¹ | utep.edu |

| Conversion Yield to (S)-Ibuprofen | 94% | utep.eduutep.edu |

| Enantiomeric Excess (ee) post-DKR | 94% | utep.eduutep.edu |

| Final Enantiomeric Excess (ee) post-crystallization | 99.7% | utep.edu |

Derivatization for Enhanced Chiral Separation or Analytical Detection

The conversion of (R)-Ibuprofen into its methyl ester is a common derivatization strategy employed to improve its properties for chiral separation and analytical detection, particularly in gas chromatography (GC). uni-obuda.huresearchgate.net While the free ibuprofen acid can be separated on certain chiral stationary phases, the resulting peaks often exhibit significant tailing, which can complicate accurate quantification. uni-obuda.hu

Derivatization to the methyl ester addresses this issue. The methyl esters of ibuprofen enantiomers are more volatile and less polar than the parent acids, leading to improved chromatographic behavior with symmetrical peak shapes. researchgate.net This makes them highly suitable for GC analysis. uni-obuda.hu

The chiral separation of (R)- and (S)-Ibuprofen methyl esters has been successfully achieved using GC columns with a permethylated-β-cyclodextrin-based chiral stationary phase (e.g., Cydex-B). uni-obuda.huresearchgate.net Studies comparing the chiral recognition of the free acid versus the methyl ester on this type of stationary phase have shown that while the free acid may exhibit higher selectivity, the methyl ester is the recommended derivative for GC analysis due to its superior peak shape. uni-obuda.hu The thermodynamic parameters of the chiral selective interactions reveal the basis for this separation.

| Compound | ΔRSΔH° (kJ/mol K) | ΔRSΔS° (J/mol) | ΔRSΔG° (kJ/mol K) | Reference |

|---|---|---|---|---|

| Ibuprofen (Free Acid) | 1.738 | 3.392 | 0.812 | uni-obuda.hu |

| Ibuprofen Methyl Ester | 0.634 | 0.642 | 0.459 | researchgate.net |

Research on Ester Hydrolysis in Non-Biological Systems (Excluding Prodrug Mechanism/Activity in vivo)

The hydrolysis of this compound in non-biological systems is a fundamental chemical reaction relevant to its synthesis, purification, and analytical chemistry. This conversion of the ester back to the parent carboxylic acid can be achieved under both acidic and basic conditions.

Base-catalyzed hydrolysis, or saponification, is a common method used in synthesis. Treating the crude ibuprofen methyl ester with a strong base, such as 50% aqueous sodium hydroxide (B78521), effectively hydrolyzes the ester to form the sodium salt of ibuprofen. prepchem.com Subsequent acidification of the aqueous solution precipitates the high-purity ibuprofen acid. prepchem.com

Acid-catalyzed hydrolysis is also an effective method. For example, after a reaction and separation process that yields an (S)-ibuprofen ester, treatment with sulfuric acid (H₂SO₄) can be used to hydrolyze the ester and yield the final (S)-Ibuprofen product. chemistryviews.org The stability of ibuprofen methyl ester is highly dependent on pH. In aqueous methanol (B129727) solutions, an equilibrium exists between ester formation and hydrolysis. americanpharmaceuticalreview.com Decreasing the pH can accelerate ester formation, but it can also promote hydrolysis. americanpharmaceuticalreview.com In the presence of excess alcohol, the esterification process tends to dominate, but the potential for hydrolysis remains a critical factor in the stability of the ester in acidic aqueous solutions. americanpharmaceuticalreview.com

| Hydrolysis Type | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| Base-Catalyzed (Saponification) | 50% aqueous sodium hydroxide (NaOH) | Forms the sodium salt of ibuprofen, which upon acidification yields ibuprofen acid. | prepchem.com |

| Acid-Catalyzed | Sulfuric acid (H₂SO₄) in a receiving stream. | Converts the ester back to the ibuprofen free acid. | chemistryviews.org |

| pH-Dependent Equilibrium | Aqueous alcohol solutions, particularly at acidic pH. | Hydrolysis is a competing reaction to esterification; stability is pH-dependent. | americanpharmaceuticalreview.com |

Future Directions in R Ibuprofen Methyl Ester Research

Advancements in Novel Enantioselective Synthetic Methodologies

The pursuit of enantiomerically pure (R)-Ibuprofen methyl ester, a key chiral building block and analytical standard, has spurred significant research into novel synthetic strategies. Future advancements are centered on enhancing enantioselectivity, improving atom economy, and developing more sustainable catalytic systems.